Bez235;nvp-bez235
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Bez235 was synthesized by the Global Discovery Chemistry Group at Novartis Pharma . The compound is provided as a 10 mmol/L stock solution in 100% dimethyl sulfoxide (DMSO), and working solutions are prepared freshly before addition to cell media . For industrial production, Bez235 is supplied as a lyophilized powder. To prepare a 10 mM stock, the powder is reconstituted in dimethylformamide (DMF) and warmed to 75°C for 5 minutes .
化学反応の分析
Bez235 undergoes several types of chemical reactions, primarily involving its inhibitory action on PI3K and mTOR kinase activity. It competes with adenosine triphosphate (ATP) at the ATP-binding site of these kinases, thereby inhibiting their catalytic activity . The compound is known to induce cell cycle arrest during the G0/G1 phase through inhibition of cyclin-dependent kinase 4 (CDK4) and cyclin D3 . Major products formed from these reactions include phosphorylated proteins such as p70 S6 kinase and Akt .
科学的研究の応用
Bez235 has a wide range of scientific research applications, particularly in the fields of cancer biology and medicine. It has been shown to effectively block the dysfunctional activation of the PI3K pathway in human tumor cell lines, inducing G1 arrest . This compound is currently being evaluated in phase I/II clinical trials for its potential to treat various types of cancer, including oral cavity squamous cell carcinoma and hepatocellular carcinoma . Additionally, Bez235 promotes osteogenic differentiation in human mesenchymal stromal cells, suggesting its potential use as an anabolic bone agent .
作用機序
Bez235 exerts its effects by inhibiting the PI3K/mTOR signaling pathway. It binds to the ATP-binding cleft of PI3K and mTOR kinases, preventing their activation and subsequent downstream signaling . This inhibition leads to the suppression of key cellular processes such as proliferation, growth, and survival. In cancer cells with activating PI3K mutations, Bez235 effectively reverses the hyperactivation of the PI3K/mTOR pathway and inhibits cell proliferation .
類似化合物との比較
Bez235 is unique in its dual inhibition of both PI3K and mTOR kinases. Similar compounds include other PI3K inhibitors such as wortmannin and LY294002, as well as mTOR inhibitors like rapamycin . Bez235’s ability to target both PI3K and mTOR simultaneously provides a broader spectrum of activity and potentially greater therapeutic efficacy .
特性
分子式 |
C24H19N5O |
---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
2-methyl-2-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)propanenitrile |
InChI |
InChI=1S/C24H19N5O/c1-24(2,14-25)29-22-18-11-15(17-10-16-6-4-5-7-19(16)26-12-17)8-9-20(18)27-13-21(22)28(3)23(29)30/h4-13H,1-3H3 |
InChIキー |
KGAAOKXUCALAPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC5=CC=CC=C5N=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。